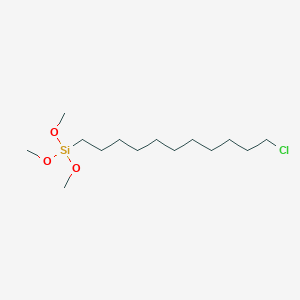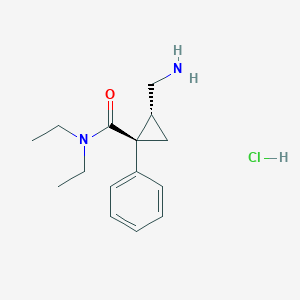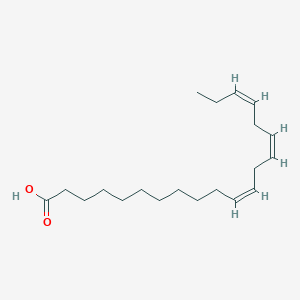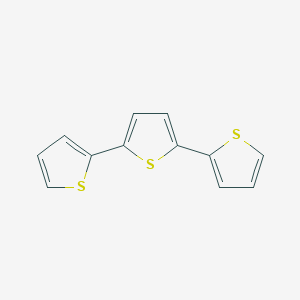
2,2':5',2''-Terthiophene
Descripción general
Descripción
2,2':5',2''-Terthiophene (2,2':5',2''-TTP) is an organic compound that belongs to the thiophene family. It has a unique structure, with two sulfur atoms connected by a five-membered ring and two oxygen atoms connected by a two-membered ring. The compound has been studied extensively due to its interesting properties, such as its high solubility in organic solvents, and its potential applications in organic electronics and optoelectronics.
Aplicaciones Científicas De Investigación
Células Fotovoltaicas Orgánicas (OPV)
2,2’5’,2’'-Terthiophene: se utiliza en el desarrollo de células fotovoltaicas orgánicas. Su sistema conjugado permite una transferencia de carga eficiente, lo que lo convierte en un componente valioso en la capa activa de las OPV. Estos materiales están diseñados para absorber la luz y convertirla en energía eléctrica, ofreciendo una alternativa flexible y potencialmente menos costosa a las células solares tradicionales de silicio .
Diodos Orgánicos Emisores de Luz (PLED)
En el campo de los diodos emisores de luz, 2,2’:5’,2’'-Terthiophene sirve como bloque de construcción para polímeros conductores. Cuando se incorpora en los PLED, contribuye a la emisión de luz tras la excitación eléctrica. Esta aplicación es significativa para el desarrollo de pantallas y soluciones de iluminación flexibles y ligeras .
Dispositivos Electrocrómicos
Las propiedades electrocrómicas de 2,2’:5’,2’'-Terthiophene lo hacen adecuado para su uso en dispositivos que cambian de color en respuesta a una carga eléctrica. Dichos dispositivos tienen aplicaciones en ventanas inteligentes, que pueden modular la transmisión de luz, y en tecnologías de visualización de bajo consumo .
Dispositivos Electroluminiscentes
2,2’5’,2’'-Terthiophene: también se utiliza en dispositivos electroluminiscentes, donde ayuda en la generación de luz a través de la corriente eléctrica. Esta tecnología se aplica en retroiluminaciones para pantallas y en otras formas de iluminación donde las fuentes de luz delgadas y flexibles son ventajosas .
Transistores de Película Delgada (TFT)
Como semiconductor orgánico, 2,2’:5’,2’'-Terthiophene se emplea en la producción de transistores de película delgada. Los TFT son un componente esencial de muchos dispositivos electrónicos, incluidos sensores y pantallas, debido a su capacidad para controlar el flujo de corriente en respuesta a la tensión de entrada .
Agentes Antifúngicos
Más allá de las aplicaciones electrónicas, 2,2’:5’,2’'-Terthiophene exhibe actividad antifúngica. Se puede encontrar en extractos naturales y se ha estudiado por su posible uso en la protección de cultivos contra patógenos fúngicos, contribuyendo así a la sostenibilidad agrícola .
Generación de Oxígeno Singulete
2,2’5’,2’'-Terthiophene: se ha identificado como un compuesto capaz de generar oxígeno singulete al exponerse a la luz. Esta propiedad se explora en la terapia fotodinámica, donde el oxígeno singulete se puede utilizar para atacar y destruir células cancerosas .
Actividad Larvicida de Mosquito
Curiosamente, 2,2’:5’,2’'-Terthiophene se ha informado que posee efectos tóxicos en las larvas de mosquitos. Esta aplicación es particularmente relevante en el contexto del control vectorial para enfermedades como la malaria y el dengue .
Direcciones Futuras
The future directions of 2,2’:5’,2’'-Terthiophene research could involve its use in a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications .
Mecanismo De Acción
Target of Action
2,2’:5’,2’‘-Terthiophene, also known as α-Terthiophene, is an oligomer of the heterocycle thiophene . It is a natural product found in certain plants, such as Tagetes minuta . The primary targets of 2,2’:5’,2’'-Terthiophene are bacterial cells, where it exhibits enhanced antibacterial activity when exposed to ultraviolet light .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition . The antibacterial activity of 2,2’:5’,2’'-Terthiophene is enhanced when it is exposed to ultraviolet light , suggesting that it may cause damage to bacterial cells through a photoactivated process.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their inhibition .
Result of Action
The primary result of the action of 2,2’:5’,2’'-Terthiophene is the inhibition of bacterial cells . This antibacterial activity is enhanced when the compound is exposed to ultraviolet light , suggesting that it may be particularly effective in environments where such exposure is possible.
Action Environment
The efficacy and stability of 2,2’:5’,2’‘-Terthiophene are influenced by environmental factors. Notably, the compound’s antibacterial activity is enhanced when it is exposed to ultraviolet light . This suggests that 2,2’:5’,2’‘-Terthiophene may be particularly effective in environments with ample sunlight.
Análisis Bioquímico
Biochemical Properties
2,2’:5’,2’'-Terthiophene interacts with various biomolecules in biochemical reactions. It is known to generate singlet oxygen , which can interact with various enzymes and proteins, altering their function. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
The effects of 2,2’:5’,2’‘-Terthiophene on cells and cellular processes are diverse. It has been used in the formation of metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications . This suggests that 2,2’:5’,2’'-Terthiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,2’:5’,2’'-Terthiophene exerts its effects through various mechanisms. It is known to generate singlet oxygen , which can cause oxidative stress in cells, leading to changes in gene expression and enzyme activity. Additionally, it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation.
Metabolic Pathways
2,2’:5’,2’'-Terthiophene may be involved in various metabolic pathways. It is known to generate singlet oxygen , which can interact with various enzymes or cofactors
Propiedades
IUPAC Name |
2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSFECAJUBPPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99611-76-4 | |
| Record name | 2,2′:5′,2′′-Terthiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99611-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2041206 | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-34-1 | |
| Record name | 2,2′:5′,2′′-Terthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Terthienyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2':5',2''-Terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TERTHIENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P77RAU2RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2':5',2''-terthiophene?
A1: this compound has a molecular formula of C12H8S3 and a molecular weight of 248.38 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Research utilizes various spectroscopic techniques to characterize this compound and its derivatives. These include:
- UV-Vis Spectroscopy: This technique reveals information about the electronic structure and conjugation length of the molecule. Studies show that aromatic and heteroaromatic substituents on this compound do not significantly conjugate with the terthiophene backbone. []
- Fluorescence Spectroscopy: Many this compound derivatives exhibit strong fluorescence. The fluorescence wavelength and intensity are influenced by substituents on the thiophene rings. []
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and its radical cation. Intense bands in the low-frequency region of the Raman spectra are attributed to C–S stretching modes coupled with thiophene ring deformations. []
- NMR Spectroscopy: 1H NMR is frequently employed to confirm the structure of synthesized this compound derivatives and investigate their rotational isomerization barriers. []
Q3: How does the molecular mass of poly(4,4''-dioctyl-2,2':5',2''-terthiophene) (PDOTT) impact its supramolecular organization?
A3: Research using scanning tunneling microscopy (STM) reveals that the chain length of PDOTT significantly influences its 2D supramolecular organization. Shorter molecules (6-9 thiophene units) form well-defined islands, while longer molecules (12-15 units) exhibit anisotropic interactions and form one-dimensional rows. Polydispersity hinders supramolecular ordering due to incompatible structures formed by molecules of different lengths. This finding has significant implications for the electrical transport properties of polythiophene derivatives in organic electronics. []
Q4: How stable is this compound under ambient conditions, and are there methods to enhance its stability?
A4: While this compound itself is susceptible to photodegradation in air, incorporating a naphthalene unit into its structure, as in 5-(1-naphthyl)-2,2':5',2''-terthiophene (NA-3T), greatly enhances its photochemical stability. This modification allows for its utilization in the fabrication of stable, monolayer-chemistry-based fluorescent sensing films. []
Q5: Does this compound exhibit catalytic properties?
A5: While not a catalyst itself, research highlights the use of this compound as a key reagent in silver-catalyzed hydroarylation reactions. It facilitates the selective hydroheteroarylation of highly substituted styrenes and heteroaromatic styrenes, leading to more complex organic structures. []
Q6: What are the potential applications of this compound and its derivatives in material science?
A6: this compound derivatives demonstrate promise in various material science applications:
- Electrochromic Materials: Electrochemically doped poly(5-vinyl-2,2':5',2''-terthiophene) exhibits reversible color changes upon electrochemical doping and dedoping, suggesting its potential as a novel electrochromic material. []
- Conducting Polymers: Polymers incorporating this compound units, like PDHTT, display promising electrical conductivity and are being investigated for use in organic field-effect transistors and other organic electronic devices. [, ]
- Sensors: The sensitivity of poly[3',4'-dihexyl-4,4''-bis(pentyloxy)2,2';5',2''-terthiophene] (PHPT) to methane makes it suitable for methane sensing applications. The polymer's impedance changes upon exposure to methane, with higher sensitivity observed at lower frequencies. []
- Photovoltaic Applications: Low-bandgap polymers incorporating this compound units show promise for use in organic solar cells due to their ability to absorb a wider range of wavelengths in the solar spectrum. []
Q7: How is computational chemistry used to study this compound?
A7: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for understanding the electronic structure and properties of this compound and its derivatives. These calculations provide insights into:
- Electronic Transitions: TD-DFT calculations help assign observed UV-Vis absorption bands and elucidate the nature of electronic transitions. For example, calculations reveal the lowest energy absorption band in certain complexes is attributed to π-π* transitions localized on the terthiophene unit. []
- Excited State Behavior: DFT calculations aid in understanding the nature of excited states, such as whether they are ligand-based or charge-separated, providing valuable information for designing materials with specific photophysical properties. [, ]
- Molecular Geometry: DFT calculations optimize molecular geometries and provide information about bond lengths, dihedral angles, and overall molecular planarity. This information helps relate molecular structure to observed properties, such as conjugation length and packing behavior. [, , ]
Q8: How do structural modifications of this compound affect its properties and potential applications?
A8: Research extensively explores the impact of structural modifications on the properties and applications of this compound. Some key findings include:
- End-Group Substitution: Introducing electron-withdrawing groups, such as bromo, nitro, or tricyanovinyl groups, at the terminal positions of this compound leads to significant changes in its photophysical properties. These substitutions induce charge transfer character in the excited state, impacting nonradiative decay rates and making these derivatives suitable for optoelectronic applications. []
- Alkyl Side Chains: The number and position of alkyl side chains significantly influence the conformation and packing of this compound-based polymers. This, in turn, affects their electronic properties, such as charge carrier mobility and open-circuit voltage in organic solar cells. []
- Incorporation of Functional Units: Introducing functional units, like spiropyrans, into the polymer backbone can lead to materials with multiple switchable states, allowing for photochemical and electrochemical control over their properties. []
- Metal Coordination: Coordinating this compound to metal centers, such as gold, ruthenium, or osmium, leads to complexes with unique photophysical and electrochemical properties. The nature of the metal center and the coordination mode significantly influence the properties of the resulting complexes, opening avenues for various applications in sensing, catalysis, and optoelectronics. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

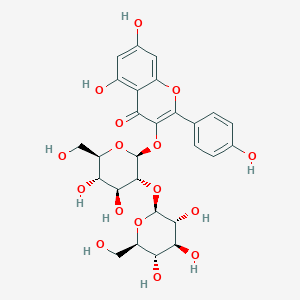
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
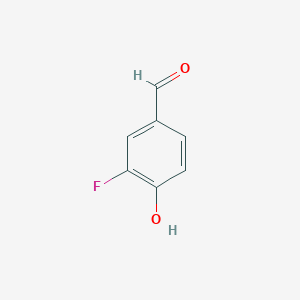
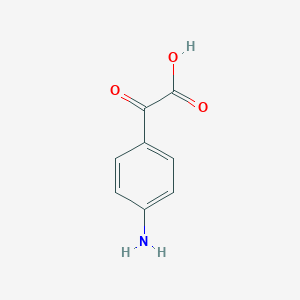
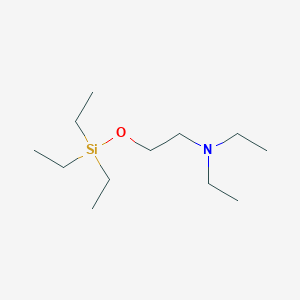

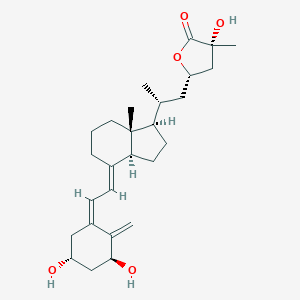
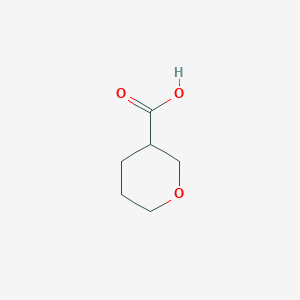
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
